N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide
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Overview
Description
N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide is an organic compound that features a fluorophenoxy group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-N-[2-(4-fluorophenoxy)ethyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate
- N-[2-(4-fluorophenoxy)ethyl]-2-furamide
- N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide
Uniqueness
N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a fluorophenoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c16-12-3-7-14(8-4-12)22-10-9-17-15(19)11-1-5-13(6-2-11)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVASJGNRUUMFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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